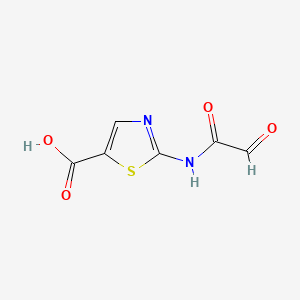
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, known for its aromatic properties and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, leading to the formation of the thiazole ring. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout . The compound’s ability to interact with various enzymes and receptors also underlies its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- Thiazole-4-carboxylic acid
- Thiazole-2-carboxylic acid
- 2-Aminothiazole-5-carboxylic acid
Comparison: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities. Compared to thiazole-4-carboxylic acid and thiazole-2-carboxylic acid, the presence of the oxoacetamido group enhances its enzyme inhibitory properties. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile scaffold for drug development .
Eigenschaften
CAS-Nummer |
172481-16-2 |
|---|---|
Molekularformel |
C6H4N2O4S |
Molekulargewicht |
200.168 |
IUPAC-Name |
2-(oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1-2H,(H,11,12)(H,7,8,10) |
InChI-Schlüssel |
VOOFZRKNWNMYEC-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)C=O)C(=O)O |
Synonyme |
5-Thiazolecarboxylicacid,2-[(oxoacetyl)amino]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















